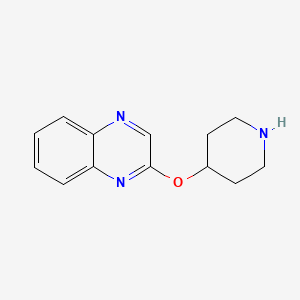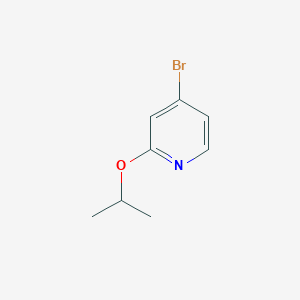
2-(Piperidin-4-yloxy)quinoxaline
Vue d'ensemble
Description
“2-(Piperidin-4-yloxy)quinoxaline” is a heterocyclic compound with the molecular formula C13H15N3O . It has a molecular weight of 229.28 g/mol . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “2-(Piperidin-4-yloxy)quinoxaline” is 1S/C13H15N3O/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(Piperidin-4-yloxy)quinoxaline” is a powder in physical form . It has a molecular weight of 229.28 g/mol . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis of Quinoxaline Derivatives
Quinoxaline and its derivatives are prominent structures in medicinal chemistry due to their biological and pharmacological properties2-(Piperidin-4-yloxy)quinoxaline can be used as a precursor for synthesizing various quinoxaline derivatives that have potential applications in drug development .
Biological Activity Studies
The compound’s structure suggests potential biological activity, making it a candidate for pharmacological studies. It could be used to investigate its interaction with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents .
Material Science
In material science, 2-(Piperidin-4-yloxy)quinoxaline could be explored for its electrical and optical properties. Its quinoxaline core may contribute to the development of organic semiconductors or photovoltaic materials .
Chemical Synthesis Research
This compound can serve as a building block in chemical synthesis, particularly in the construction of complex molecules. Its reactivity with various nucleophiles and electrophiles can be studied to develop new synthetic routes .
Development of Diagnostic Agents
Due to its unique structure, 2-(Piperidin-4-yloxy)quinoxaline might be used in the design of diagnostic agents. It could be tagged with radioactive isotopes or fluorescent markers for imaging purposes in medical diagnostics .
Agricultural Chemistry
In the field of agricultural chemistry, the compound could be investigated for its potential use as a growth regulator or pesticide. Its efficacy and safety would need to be thoroughly evaluated .
Neuropharmacology
Given the presence of the piperidine moiety, 2-(Piperidin-4-yloxy)quinoxaline may have applications in neuropharmacology. It could be studied for its effects on the central nervous system, possibly as a modulator of neurotransmitter activity .
Heterocyclic Chemistry Research
As a heterocyclic compound, 2-(Piperidin-4-yloxy)quinoxaline is of interest in the field of heterocyclic chemistry. Researchers could explore its use in the synthesis of biheterocyclic systems, which are important in pharmaceuticals .
Orientations Futures
Piperidines, including “2-(Piperidin-4-yloxy)quinoxaline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
The primary targets of 2-(Piperidin-4-yloxy)quinoxaline are currently unknown. This compound is a derivative of piperidine and quinoxaline , both of which have been extensively studied and found in various pharmaceuticals . .
Mode of Action
The mode of action of 2-(Piperidin-4-yloxy)quinoxaline is also not well-defined. Given its structural similarity to other piperidine and quinoxaline derivatives, it may interact with its targets in a similar manner. For instance, quinoxaline derivatives have been known to undergo acid-catalyzed rearrangements . .
Biochemical Pathways
Piperidine derivatives are known to participate in various intra- and intermolecular reactions , and quinoxaline derivatives have been implicated in several biological processes . .
Propriétés
IUPAC Name |
2-piperidin-4-yloxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOPDNGOVUXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















